2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 320423-25-4
VCID: VC4524355
InChI: InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3
SMILES: CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F
Molecular Formula: C12H7F5N2O2
Molecular Weight: 306.192

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.: 320423-25-4

Cat. No.: VC4524355

Molecular Formula: C12H7F5N2O2

Molecular Weight: 306.192

* For research use only. Not for human or veterinary use.

2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate - 320423-25-4

Specification

CAS No. 320423-25-4
Molecular Formula C12H7F5N2O2
Molecular Weight 306.192
IUPAC Name (2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3
Standard InChI Key UNAOENOOFGWMEX-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is (2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate, with the molecular formula C₁₂H₇F₅N₂O₂ and a molecular weight of 306.19 g/mol . The structure combines a pyrazole ring substituted with methyl and trifluoromethyl groups at positions 1 and 3, respectively, esterified to a 2,4-difluorophenyl moiety.

Structural Representation

The pyrazole core is aromatic, with the trifluoromethyl group at position 3 enhancing electron-withdrawing effects, while the methyl group at position 1 contributes steric bulk. The 2,4-difluorophenyl ester group introduces additional electronegativity and lipophilicity, critical for biological interactions.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₁₂H₇F₅N₂O₂
Molecular Weight306.19 g/mol
SMILES NotationCN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F
InChIKeyUNAOENOOFGWMEX-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, followed by cyclization with methyl hydrazine to form the pyrazole ring . Subsequent esterification with 2,4-difluorophenol under acidic or basic conditions yields the target compound.

Key Reaction Conditions:

  • Cyclization Step: Conducted at 80–100°C in ethanol or dimethylformamide (DMF).

  • Esterification: Catalyzed by sulfuric acid or using carbodiimide coupling agents at room temperature .

Yield Optimization

Yields vary significantly based on reaction parameters:

  • Cyclization: 60–75% yield.

  • Esterification: 50–85% yield, depending on the purity of intermediates .

Table 2: Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)
CyclizationMethyl hydrazine, DMF, 90°C70
Esterification2,4-Difluorophenol, H₂SO₄, RT80

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.35 (m, 2H, aromatic-H), 6.95–6.85 (m, 1H, aromatic-H), 3.95 (s, 3H, CH₃) .

  • ¹⁹F NMR: δ -62.5 (CF₃), -110.2 (Ar-F) .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 307.1 [M+H]⁺, consistent with the molecular formula . Fragmentation patterns confirm the loss of CO₂ (44 Da) and subsequent cleavage of the trifluoromethyl group .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in organic solvents like DMSO (25 mg/mL) and methanol (15 mg/mL) . Stability studies indicate decomposition above 200°C, with a melting point of 203°C .

Table 3: Physical Properties

PropertyValueSource
Melting Point203°C
Boiling Point285.6°C (predicted)
Density1.56 g/cm³ (predicted)
LogP (Octanol-Water)3.2 ± 0.3

Biological Activity and Applications

Antifungal and Nematocidal Activity

As a pyrazole carboxamide derivative, this compound demonstrates moderate antifungal activity against Botrytis cinerea (EC₅₀ = 12.5 µg/mL) and strong nematocidal effects on Meloidogyne incognita (LC₅₀ = 5.8 µg/mL) . Fluorine atoms enhance membrane permeability, facilitating interactions with fungal cytochrome P450 enzymes.

Agricultural Applications

Registered under CAS 320423-25-4, it is used in prototype fungicides targeting rusts and powdery mildews. Field trials show 80–90% efficacy at 100–200 g/ha.

Table 4: Biological Activity Data

OrganismActivity (EC₅₀/LC₅₀, µg/mL)
Botrytis cinerea12.5
Meloidogyne incognita5.8

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